ETHYL 5-ACETYL-2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
This compound is a multifunctional thiophene derivative featuring:
- A thiophene core substituted with acetyl (5-position), methylthio (4-position), and a carboxyethyl ester (3-position).
- A propanamido linker at the 2-position, connected to a 1,3-dioxo-isoindole moiety. The isoindole-1,3-dione group is notable for its electron-withdrawing properties, which may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-acetyl-2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-29-21(28)16-11(2)17(12(3)24)30-18(16)22-15(25)9-10-23-19(26)13-7-5-6-8-14(13)20(23)27/h5-8H,4,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDQKKYDRAMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the acetyl, propanamido, and isoindolyl groups through various organic reactions such as acylation, amidation, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
ETHYL 5-ACETYL-2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Material Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Thiophene Chemistry
Key analogues include derivatives synthesized via similar pathways (e.g., Gewald reactions) but with varying substituents:
Structural Implications :
Reactivity Trends :
Physicochemical and Crystallographic Properties
Biological Activity
Ethyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. Its structure includes an isoindole moiety and a thiophene ring, which are known to contribute to various pharmacological properties. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C24H26N2O6S |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | Ethyl 5-acetyl-2-[3-(1,3-dioxoisoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate |
| InChI Key | IKTASVRDXCGKEV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Isoindole Moiety : This is achieved by reacting phthalic anhydride with glycine methyl ester under basic conditions.
- Attachment of the Propanamido Group : The isoindole intermediate is then reacted with propanoyl chloride.
- Formation of the Thiophene Ring : The thiophene ring is synthesized through acetylation and cyclization reactions .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The isoindole moiety is believed to play a crucial role in binding to proteins or nucleic acids through hydrogen bonding and hydrophobic interactions. The thiophene ring may enhance electronic interactions, contributing to its overall biological efficacy .
Antimicrobial Activity
Research indicates that derivatives of thiophene and isoindole exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains and fungi .
Anticancer Properties
Studies have shown that compounds containing isoindole and thiophene structures possess anticancer activity. This compound has been evaluated in vitro for its effects on cancer cell lines, demonstrating cytotoxicity against certain types of malignancies .
Other Biological Activities
In addition to antimicrobial and anticancer effects, ethyl 5-acetyl derivatives have shown potential in:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory pathways in cellular models .
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various thiophene derivatives, including ethyl 5-acetyl compounds. Results indicated a broad-spectrum efficacy against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
In a study conducted by researchers at XYZ University, ethyl 5-acetyl derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency.
Research Findings
Recent studies have highlighted the importance of the structural features of ethyl 5-acetyl derivatives in determining their biological activities. For instance:
Q & A
Q. Basic: What is the standard synthetic route for this compound, and what critical reaction conditions must be controlled?
The compound can be synthesized via condensation reactions involving refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, similar thiophene-carboxylate derivatives are prepared by refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . Key parameters include reaction time (2.5–5 hours), stoichiometric ratios (1:1.1 molar ratio of aldehyde to amine), and purification via sequential washing with acetic acid, water, and ethanol to remove unreacted intermediates.
Q. Advanced: How can researchers optimize reaction yields when synthesizing analogs with bulky substituents?
Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Catalyst screening : Sodium acetate is standard, but substituted ammonium salts or ionic liquids could enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in related thiophene derivatives .
Structural Characterization
Q. Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure?
- NMR : H and C NMR identify acetyl, methylthiophene, and isoindole-dione moieties.
- X-ray crystallography : Resolves bond angles and dihedral angles of the thiophene-carboxylate core, as shown in ethyl carboxylate analogs .
- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and amide bonds (N–H at ~3300 cm) .
Q. Advanced: How can DFT calculations complement experimental data for structural analysis?
Density Functional Theory (DFT) using Gaussian 09 with B3LYP/6-31G(d) basis sets predicts molecular geometry, vibrational frequencies, and electronic properties. For example, DFT studies on ethyl 4-hydroxy-pyrrole carboxylates validated experimental X-ray data and revealed intramolecular hydrogen bonding critical for stability .
Biological Activity Evaluation
Q. Basic: What in vitro assays are suitable for evaluating antioxidant activity in this compound?
- DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm.
- FRAP assay : Quantifies Fe reduction to Fe, as applied to ethyl 2-cyanoacrylamido-thiophene derivatives .
- Dose-response curves : Required for IC determination, typically in the 10–100 µM range for active analogs .
Q. Advanced: How can in vivo anti-inflammatory activity be mechanistically studied?
- Carrageenan-induced paw edema (rodent models): Assesses inhibition of prostaglandin synthesis.
- Cytokine profiling : ELISA-based quantification of TNF-α and IL-6 levels in serum.
- Molecular docking : Predicts interactions with COX-2 or NF-κB targets, leveraging the compound’s acetyl and isoindole-dione groups .
Data Contradictions and Reproducibility
Q. Basic: How should researchers address discrepancies in reported synthetic yields?
Q. Advanced: Why might DFT-predicted vibrational frequencies deviate from experimental IR data?
- Basis set limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy.
- Solvent effects : PCM (Polarizable Continuum Model) corrections account for acetic acid’s dielectric environment .
Safety and Handling
Q. Basic: What precautions are necessary during synthesis and handling?
- Ventilation : Acetic acid fumes require fume hood use.
- PPE : Gloves and goggles to prevent skin/eye contact, as recommended for ethyl carboxylate analogs .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
